3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL
Overview
Description
“3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL” is a chemical compound with the CAS Number: 1313254-77-1 . It has a molecular weight of 240.23 and its IUPAC name is (1R,3R,5S)-3-(3-fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13FO4/c13-8-1-7(2-9(14)3-8)12(15)4-10-6-16-11(5-12)17-10/h1-3,10-11,14-15H,4-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of derivatives using cycloaddition and Grignard reaction, with applications in studying the development of Sorghum bicolor (Barbosa et al., 2005).
- Preparation of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids as dipeptide isosteres from tartaric acid and α-amino acids (Guarna et al., 1999).
- Synthesis of novel octulosonic acid derivatives found in Smallanthus sonchifolius (Takenaka & Ono, 2003).
Applications in Material Science
- Use of a bicyclic lactone derived from cellulose for the synthesis of new δ-sugar amino acid, with potential in peptidomimetics (Defant et al., 2011).
Applications in Organic Chemistry
- The study of bicyclo[3.2.1]octa-3,6-dien-2-yl cations for understanding the stability of antiaromatic compounds (Volz & Shin, 2006).
- Synthesis of C(9)—C(13) fragment of acutiphycin from levoglucosan as part of natural product synthesis (Miftakhov et al., 2001).
- Desymmetrization by ring-closing metathesis to produce 6,8-dioxabicyclo[3.2.1]octanes (Burke et al., 1999).
Miscellaneous Applications
- Synthesis of chiral 1,2-diols and related compounds for biological activities via stepwise ring fission of 5-alkyl-6,8-dioxabicyclo[3.2.1]octane skeleton (Masaki et al., 1986).
- Synthesis of polysaccharides involving ring-opening polymerization of a bicyclic acetal derived from 3,4-dihydro-2H-pyran-2-carbaldehyde (Okada et al., 1982).
Safety and Hazards
The compound has several hazard statements: H302, H315, and H319 . This means it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation. The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
The primary target of 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative damage by converting superoxide radicals into molecular oxygen and hydrogen peroxide.
Mode of Action
The exact mode of action of 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[32It is believed to interact with its target protein, leading to changes in the protein’s function .
Biochemical Pathways
The biochemical pathways affected by 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[32Given its target, it may influence pathways related to oxidative stress and cellular defense mechanisms .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[32Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[32Given its target, it may help protect cells from oxidative damage .
Properties
IUPAC Name |
3-(3-fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c13-8-1-7(2-9(14)3-8)12(15)4-10-6-16-11(5-12)17-10/h1-3,10-11,14-15H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYGBFCVBIBNMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(O2)CC1(C3=CC(=CC(=C3)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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